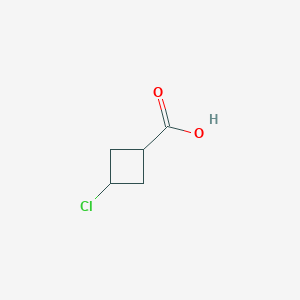
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone
Vue d'ensemble
Description
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone is a chemical compound that is widely used in scientific research. Also known as EFPE, it is a colorless liquid that is soluble in organic solvents. The compound has several unique properties that make it suitable for use in various scientific applications.
Mécanisme D'action
The mechanism of action of EFPE is not well understood. However, it is known that the compound can act as a nucleophile and attack electrophilic centers. EFPE can also undergo various types of reactions such as Friedel-Crafts acylation, aldol condensation, and Michael addition. These reactions make EFPE a useful tool in organic synthesis.
Effets Biochimiques Et Physiologiques
EFPE has no known biochemical or physiological effects. The compound is not used in medical applications and is only used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using EFPE in lab experiments include its versatility as a reagent, its high purity, and its low cost. The compound is easy to synthesize and can be used in a wide range of reactions. However, EFPE has some limitations. It is a toxic and flammable liquid that should be handled with care. The compound is also sensitive to air and moisture, and its purity can be affected by exposure to these elements.
Orientations Futures
There are several future directions for research involving EFPE. One possible direction is the development of new reactions using EFPE as a reagent. Another direction is the synthesis of new compounds using EFPE as a starting material. EFPE can also be used in the development of new pharmaceuticals and agrochemicals. Further research is needed to fully understand the mechanism of action of EFPE and its potential applications in scientific research.
Conclusion:
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone is a versatile reagent that is widely used in scientific research. Its unique properties make it suitable for use in various types of reactions, and it is an essential tool for organic chemists. The compound has no known biochemical or physiological effects and is not used in medical applications. EFPE has several advantages and limitations for lab experiments, and there are several future directions for research involving the compound.
Applications De Recherche Scientifique
EFPE is widely used in scientific research as a reagent in organic synthesis. It is used as a starting material for the synthesis of various compounds such as carboxylic acids, esters, and amides. EFPE is also used in the synthesis of pharmaceutical intermediates and agrochemicals. The compound is a versatile reagent that can be used in many different types of reactions, making it an essential tool for organic chemists.
Propriétés
IUPAC Name |
1-(4-ethoxyphenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-8-5-3-7(4-6-8)9(14)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOGDWNXPIVNSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505332 | |
| Record name | 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxyphenyl)-2,2,2-trifluoroethanone | |
CAS RN |
26902-76-1 | |
| Record name | 1-(4-Ethoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1590252.png)





